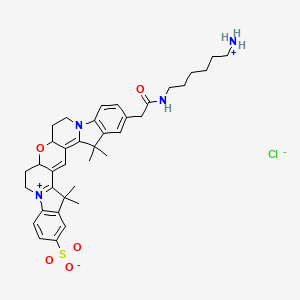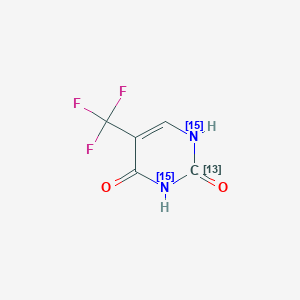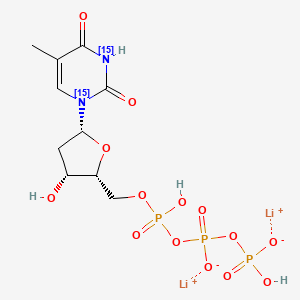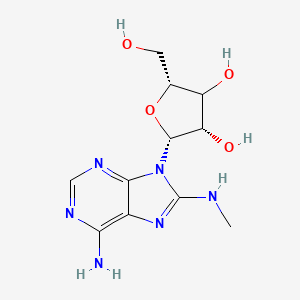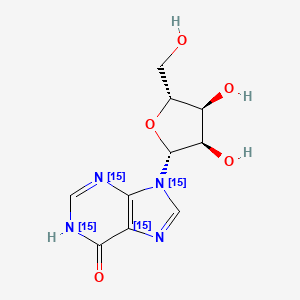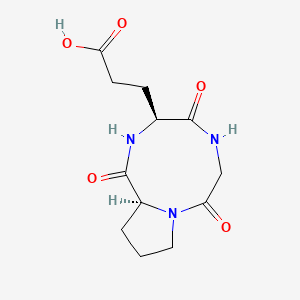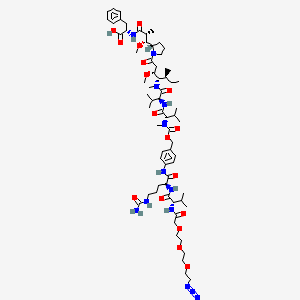![molecular formula C12H16N4O5 B12387374 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387374.png)
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one is a nucleoside analog, which is a structural component of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and sugar moieties.
Glycosylation Reaction: The key step involves the glycosylation of the purine base with a protected sugar derivative. This reaction is usually catalyzed by Lewis acids or other suitable catalysts.
Deprotection: After the glycosylation step, the protecting groups on the sugar moiety are removed under mild conditions to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the glycosylation reaction on a large scale.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the final product with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The purine base can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidized Derivatives: Aldehydes, carboxylic acids, or ketones.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various nucleoside analogs with different functional groups.
科学的研究の応用
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its role in DNA and RNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various biochemical assays.
作用機序
The mechanism of action of 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one involves its incorporation into nucleic acids The compound mimics natural nucleosides and gets incorporated into DNA or RNA during replication or transcription
Molecular Targets and Pathways
DNA Polymerase: The compound targets DNA polymerase enzymes, inhibiting their activity.
RNA Polymerase: It can also inhibit RNA polymerase, affecting transcription processes.
Cell Signaling Pathways: The compound may interfere with various cell signaling pathways involved in cell growth and proliferation.
類似化合物との比較
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one: can be compared with other nucleoside analogs such as:
2’-Deoxyguanosine: Similar in structure but lacks the methoxy group.
Acyclovir: An antiviral nucleoside analog with a different sugar moiety.
Zidovudine: An antiretroviral nucleoside analog used in the treatment of HIV.
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the methoxy group on the sugar moiety, which can influence its biochemical properties and therapeutic potential.
特性
分子式 |
C12H16N4O5 |
|---|---|
分子量 |
296.28 g/mol |
IUPAC名 |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methylpurin-6-one |
InChI |
InChI=1S/C12H16N4O5/c1-15-4-14-10-7(11(15)19)13-5-16(10)12-9(20-2)8(18)6(3-17)21-12/h4-6,8-9,12,17-18H,3H2,1-2H3/t6-,8+,9?,12-/m1/s1 |
InChIキー |
JSRIPIORIMCGTG-HRLNAYTHSA-N |
異性体SMILES |
CN1C=NC2=C(C1=O)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)OC |
正規SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


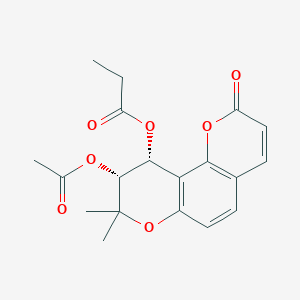
![1-(3-Cyanophenyl)-3-[6-(morpholine-4-carbonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B12387294.png)
![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-piperidin-1-ylphosphinic acid](/img/structure/B12387303.png)
![1-[6-(Benzylamino)pyrimidin-4-yl]-3-[[[6-[(3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)methyl]naphthalen-1-yl]amino]methyl]piperidin-3-ol](/img/structure/B12387309.png)
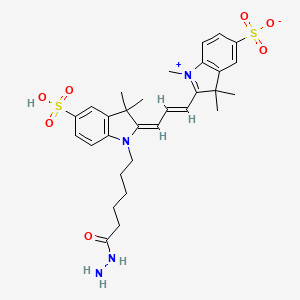
![dimethyl (19R,20S)-14-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-[3-(2,4-dihydroxy-5-propan-2-ylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-5-ethenyl-10-(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaene-20,21-dicarboxylate](/img/structure/B12387331.png)
